4-Bromo-3-chloropyridin-2-OL structure and molecular formula
The following technical guide details the structural analysis, synthesis, and application of 4-Bromo-3-chloropyridin-2-ol (also known as 4-Bromo-3-chloropyridin-2(1H)-one ). Chemical Identity & Structural Analysis[1][2][...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural analysis, synthesis, and application of 4-Bromo-3-chloropyridin-2-ol (also known as 4-Bromo-3-chloropyridin-2(1H)-one ).
Chemical Identity & Structural Analysis[1][2][3][4]
4-Bromo-3-chloropyridin-2-ol is a polysubstituted pyridine derivative widely utilized as a scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and SHP2 allosteric modulators. Its unique halogenation pattern allows for orthogonal functionalization—the bromine at C4 is highly reactive toward palladium-catalyzed cross-couplings, while the chlorine at C3 provides steric influence and electronic modulation.[1]
Molecular Specifications
Property
Data
IUPAC Name
4-Bromo-3-chloropyridin-2-ol
Alternative Name
4-Bromo-3-chloro-2(1H)-pyridone
CAS Registry Number
1227511-48-9
Molecular Formula
C₅H₃BrClNO
Molecular Weight
208.44 g/mol
Exact Mass
206.9087 Da
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in water
Tautomerism: Lactam vs. Lactim
Like most 2-hydroxypyridines, this compound exhibits prototropic tautomerism.[1] In the solid state and in polar solvents (e.g., DMSO, water), the equilibrium strongly favors the 2-pyridone (lactam) form due to the stabilization provided by the amide-like resonance and intermolecular hydrogen bonding dimers.[1]
Lactam Form (Dominant): 4-Bromo-3-chloro-2(1H)-pyridone.
Lactim Form (Minor): 4-Bromo-3-chloropyridin-2-ol.
Caption: Equilibrium shifts toward the lactam (2-pyridone) form in solution, driven by aromaticity retention and H-bonding.
Synthesis & Manufacturing
The synthesis of 4-bromo-3-chloropyridin-2-ol typically proceeds via the hydrolysis of a 2-halo precursor or the diazotization of the corresponding 2-amine. The amine route is preferred for its high regiocontrol and scalability.[1]
Primary Route: Diazotization of 4-Bromo-3-chloropyridin-2-amine
This protocol utilizes 4-bromo-3-chloropyridin-2-amine (CAS 861024-02-4) as the starting material. The amino group is converted to a diazonium salt, which undergoes immediate hydrolysis to the hydroxyl group (tautomerizing to the pyridone).[1]
Reagent: Sodium nitrite (NaNO₂), 2.5 M aqueous solution (1.2 eq)
Solvent: Water / Acetonitrile (optional co-solvent)
Step-by-Step Protocol
Acidification : In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, suspend 4-bromo-3-chloropyridin-2-amine in dilute H₂SO₄. Cool the mixture to 0–5 °C using an ice-salt bath.
Diazotization : Dropwise add the NaNO₂ solution, maintaining the internal temperature below 5 °C. The suspension will clarify as the diazonium salt forms.[1] Caution: Evolution of nitrogen oxides (brown fumes) may occur; perform in a fume hood.[1]
Hydrolysis : Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours. The evolution of N₂ gas indicates the displacement of the diazo group by water.[1]
The product often precipitates as a solid.[1] Filter the precipitate and wash with cold water.[1]
If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.[1]
Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (0–10% MeOH in DCM).
Alternative Route: Hydrolysis of 2-Fluoropyridine
4-Bromo-3-chloro-2-fluoropyridine can be hydrolyzed under acidic conditions (6M HCl, reflux) to yield the pyridone. This method avoids diazonium intermediates but requires a more expensive fluorinated precursor.[1]
Caption: Synthetic workflow converting the amine precursor to the target pyridone via a Sandmeyer-type hydroxylation.
Reactivity & Applications in Drug Discovery[2]
The 4-bromo-3-chloropyridin-2-ol scaffold is a "privileged structure" because it offers three distinct points of reactivity, allowing for sequential, regioselective modification.
Chemoselectivity Profile
Position
Functional Group
Reactivity Type
Application
C2 (OH/C=O)
Hydroxyl / Lactam
O-Alkylation vs. N-Alkylation
Protection (e.g., O-Me, N-Me) or conversion to Cl (using POCl₃).
C4 (Br)
Bromide
Cross-Coupling (High Reactivity)
Suzuki-Miyaura, Buchwald-Hartwig couplings. Reacts before the C3-Cl.
C3 (Cl)
Chloride
Cross-Coupling (Low Reactivity)
Requires forcing conditions or specialized ligands; usually retained to block metabolism.[1]
The C4-Br bond is significantly more labile than the C3-Cl bond due to the lower bond dissociation energy of C-Br and the electronic activation by the adjacent pyridine nitrogen.[1]
Protocol : React 4-bromo-3-chloropyridin-2-ol with Boronic Acid (R-B(OH)₂), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ in Dioxane/Water at 80 °C.
Outcome : Exclusive substitution at C4, retaining the C3-Cl and C2-OH motifs.[1]
Handling : Use standard PPE (gloves, goggles, lab coat).[1] Handle in a fume hood to avoid inhalation of dust.[1]
Storage : Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents.[1]
References
PubChem . 4-Bromo-3-chloropyridin-2-ol (Compound). National Library of Medicine.[1] Available at: [Link]
World Intellectual Property Organization (WIPO) .[1] WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors. (Describes synthesis of the amine precursor). Available at:
The Synthetic Chemist's Guide to Substituted Pyridinols: From Classic Condensations to Modern Catalysis
Foreword: The Enduring Relevance of the Pyridinol Scaffold To the discerning researcher, the pyridine ring is more than a mere heterocycle; it is a cornerstone of modern medicine and materials science. Its hydroxylated c...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Enduring Relevance of the Pyridinol Scaffold
To the discerning researcher, the pyridine ring is more than a mere heterocycle; it is a cornerstone of modern medicine and materials science. Its hydroxylated counterpart, the pyridinol (or its tautomeric pyridone form), represents a privileged scaffold, offering a unique combination of hydrogen bonding capabilities, bioisosterism, and tunable physicochemical properties.[1] This has led to its incorporation into a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] The challenge, and indeed the art, for the synthetic chemist lies in the precise and efficient construction of these valuable molecules, often adorned with a variety of substituents that dictate their function.
This technical guide is born from extensive experience in the field, designed to navigate the diverse and often complex landscape of substituted pyridinol synthesis. We will move beyond a simple recitation of reactions, delving into the mechanistic underpinnings and practical considerations that govern the selection and execution of a synthetic route. From the foundational utility of classical condensation reactions to the elegance and precision of modern transition-metal catalysis, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently and creatively approach the synthesis of these vital compounds.
I. The Pillars of Pyridinol Synthesis: Classical Condensation Strategies
The construction of the pyridine ring through the condensation of acyclic precursors remains a robust and cost-effective approach, particularly for large-scale syntheses. These methods, while sometimes requiring harsh conditions, offer a direct path to a wide range of substitution patterns.
The Guareschi-Thorpe Condensation: A Versatile Entry to 2-Pyridinols
The Guareschi-Thorpe reaction is a cornerstone in the synthesis of 2-pyridone (the predominant tautomer of 2-pyridinol) derivatives. In its most common form, it involves the condensation of a 1,3-dicarbonyl compound with a cyanoacetamide or a related active methylene compound in the presence of a base.[4][5][6] An advanced version of this reaction utilizes a three-component condensation of an alkyl cyanoacetate or cyanoacetamide with 1,3-dicarbonyls and ammonium carbonate in an aqueous medium, highlighting a greener approach.[4][7]
Causality in Experimental Design: The choice of base is critical in the Guareschi-Thorpe reaction. While traditional methods employed alkali metal hydroxides or alkoxides, modern variations have demonstrated the efficacy of milder bases like ammonium carbonate, which can also serve as the nitrogen source.[4] The solvent system can also be tailored to improve yields and facilitate product isolation; aqueous media, for instance, offer a more environmentally benign alternative to traditional organic solvents.[4]
Mechanistic Insights: The reaction proceeds through a series of condensation and cyclization steps. The initial Knoevenagel condensation between the 1,3-dicarbonyl compound and the active methylene compound is followed by a Michael addition of a second equivalent of the active methylene compound (or ammonia/amine). Subsequent intramolecular cyclization and dehydration lead to the formation of the 2-pyridone ring.
Guareschi-Thorpe Reaction Workflow
A Self-Validating Protocol for 3-cyano-4-methyl-6-phenyl-2-pyridone:
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzoylacetone (10 mmol) and cyanoacetamide (10 mmol) in ethanol (50 mL).
Base Addition: To the stirred solution, add piperidine (1 mmol) as a catalyst.
Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired 2-pyridone.
Validation: The structure and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis. The expected proton NMR spectrum will show characteristic signals for the methyl and phenyl groups, as well as the pyridine ring protons.
The Bohlmann-Rahtz Pyridine Synthesis: A Two-Step Approach to Polysubstituted Pyridines
The Bohlmann-Rahtz synthesis offers a reliable, two-step method for preparing 2,3,6-trisubstituted pyridines.[8][9] The process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a thermally induced cyclodehydration to furnish the pyridine ring.[9]
Causality in Experimental Design: The initial condensation is typically carried out under mild conditions, while the subsequent cyclodehydration often requires elevated temperatures. However, the use of acid catalysts such as acetic acid or Lewis acids like zinc bromide can significantly lower the required temperature for the cyclization step.[9] For enamines that are difficult to isolate, in situ generation from a ketone and a secondary amine (or ammonia source like ammonium acetate) provides a more streamlined one-pot procedure.
Mechanistic Insights: The reaction is initiated by a Michael-type addition of the enamine to the activated alkyne of the ethynylketone. The resulting aminodiene intermediate exists as a mixture of E/Z isomers. Upon heating, the E-isomer undergoes a 6π-electrocyclization, followed by elimination of water (or an amine) to afford the aromatic pyridine ring.
Bohlmann-Rahtz Synthesis Workflow
A Self-Validating Protocol for Ethyl 2,6-dimethyl-4-phenylnicotinate:
Enamine Formation (Optional, for in situ protocol): In a round-bottom flask, combine ethyl acetoacetate (10 mmol) and ammonium acetate (12 mmol) in ethanol (20 mL) and stir at room temperature for 30 minutes to form the enamine in situ.
Condensation: To the enamine solution, add 1-phenyl-2-propyn-1-one (10 mmol) and a catalytic amount of acetic acid (1 mmol).
Reaction Execution: Heat the mixture to reflux and monitor by TLC. The reaction typically proceeds to completion within 8-12 hours.
Work-up and Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. The Precision of Modern Methods: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of substituted pyridinols, offering milder reaction conditions, greater functional group tolerance, and often, exquisite control over regioselectivity.
[2+2+2] Cycloaddition Reactions: An Atom-Economical Approach
Transition-metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles represent a highly convergent and atom-economical strategy for constructing substituted pyridine rings.[3] Various transition metals, including cobalt, rhodium, and nickel, have been shown to effectively catalyze this transformation.
Causality in Experimental Design: The choice of catalyst and ligands is paramount in controlling the efficiency and regioselectivity of the cycloaddition. For instance, cobalt catalysts are often used for their robustness and relatively low cost, while rhodium catalysts can offer higher reactivity and selectivity in certain cases. The nature of the substituents on the alkyne and nitrile starting materials also plays a crucial role in directing the regiochemical outcome of the reaction.
Mechanistic Insights: The generally accepted mechanism involves the oxidative coupling of two alkyne molecules to the metal center to form a metallacyclopentadiene intermediate. Coordination of the nitrile to the metal center, followed by insertion into a metal-carbon bond, leads to a seven-membered metallacycle. Reductive elimination from this intermediate then furnishes the pyridine ring and regenerates the active catalyst.
[2+2+2] Cycloaddition Mechanism
Palladium-Catalyzed Synthesis of Substituted Pyridinols
Palladium catalysis offers a versatile platform for the synthesis of substituted pyridinols through various cross-coupling and C-H activation strategies. An efficient method for the synthesis of multi-substituted pyridines from β-aryl-substituted α,β-unsaturated oxime ethers and alkenes via Pd-catalyzed C–H activation has been developed.[7]
Causality in Experimental Design: The choice of ligand is critical in palladium-catalyzed reactions, influencing the stability and reactivity of the catalytic species. Sterically hindered and electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination steps. The base and solvent also play crucial roles in the catalytic cycle.
A Self-Validating Protocol for the Synthesis of a 4-Aryl-Substituted Pyridine Derivative:
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the β-aryl-substituted α,β-unsaturated oxime ether (1 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (5 mol%), and a sterically hindered pyridine ligand (10 mol%) in a suitable solvent such as 1,4-dioxane.
Base Addition: Add a base, for example, K₂CO₃ (2 mmol).
Reaction Execution: Heat the mixture at a specified temperature (e.g., 100 °C) and monitor the reaction by TLC or GC-MS.
Work-up and Isolation: After completion, cool the reaction, dilute with an organic solvent, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography.
Validation: Confirm the structure of the product using spectroscopic techniques.
Other Notable Transition-Metal-Catalyzed Methods
Rhodium-Catalyzed Reactions: Rhodium catalysts have been successfully employed in the synthesis of highly substituted pyridines from α,β-unsaturated oximes and internal alkynes.[10] This method proceeds via a redox-neutral pathway involving vinylic C-H activation.
Cobalt-Catalyzed Reactions: Cobalt catalysts have been utilized for the double hydroboration of pyridines, providing access to tetrahydropyridine boronates which are versatile synthetic intermediates.[11]
Copper-Catalyzed Reactions: Copper-catalyzed condensation reactions of oxime acetates and α,β-unsaturated ketimines provide a route to a wide range of polysubstituted pyridines under mild conditions with high functional group compatibility.[12]
The field of synthetic chemistry is in a constant state of evolution, with new methodologies continually emerging that offer improved efficiency, sustainability, and novelty.
Domino and Multicomponent Reactions
Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and resource utilization.[13] Several domino protocols have been developed for the synthesis of pyridinol derivatives and related heterocycles.[14][15]
Photocatalytic Approaches
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions with high selectivity.[16] Photocatalytic methods for the C3 selective hydroxylation of pyridines via photochemical valence isomerization of pyridine N-oxides have been reported, offering a metal-free approach to these valuable compounds.[1][17]
Biocatalytic Synthesis
The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering unparalleled selectivity and environmentally benign reaction conditions. Biocatalytic routes from sustainable sources to substituted pyridines are being developed, representing a promising future direction for the synthesis of these heterocycles.[1] For instance, a one-pot biocatalytic process for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial whole cells has been demonstrated.[12]
IV. Regioselective Synthesis of Pyridinol Isomers
The position of the hydroxyl group on the pyridine ring profoundly influences the molecule's properties and biological activity. Therefore, regioselective synthetic methods are of paramount importance.
Synthesis of 2-Pyridinols: As discussed, the Guareschi-Thorpe condensation is a classic and reliable method for accessing 2-pyridinol derivatives.[4][5][6]
Synthesis of 3-Pyridinols: The C-H hydroxylation of the pyridine C3 position is challenging but can be achieved through photochemical valence isomerization of pyridine N-oxides.[1] Another approach involves the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid.[18]
Synthesis of 4-Pyridinols: 4-Hydroxypyridine derivatives can be synthesized from lithiated methoxyallene, nitriles, and carboxylic acids.[19] A comparative study of different synthetic routes to pyridin-4-ol highlights methods starting from 4-aminopyridine, pyridine (via its N-oxide), and γ-pyrone.[20]
V. Conclusion and Future Outlook
The synthesis of substituted pyridinols is a rich and diverse field, with a wide array of methods available to the modern synthetic chemist. The choice of a particular route will depend on a multitude of factors, including the desired substitution pattern, scale of the reaction, and available resources. Classical condensation reactions, while venerable, continue to be workhorses in the field, particularly for large-scale production. However, the precision, mildness, and functional group tolerance of modern transition-metal-catalyzed methods have opened up new avenues for the synthesis of complex and highly functionalized pyridinols.
Looking ahead, the development of more sustainable and efficient synthetic methods will undoubtedly be a major focus. The continued exploration of photocatalytic and biocatalytic approaches holds immense promise for reducing the environmental impact of pyridinol synthesis. Furthermore, the discovery of novel domino and multicomponent reactions will enable the construction of molecular complexity in a more streamlined and elegant fashion. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the ability of chemists to design and create novel substituted pyridinols with tailored properties for applications in medicine, agriculture, and materials science will only continue to expand.
References
Bohlmann-Rahtz Pyridine Synthesis Guide. (n.d.). Scribd. Retrieved from [Link]
Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023, August 21). RSC Publishing. Retrieved from [Link]
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023, August 21). National Institutes of Health. Retrieved from [Link]
Icilio Guareschi and his amazing “1897 reaction”. (n.d.). National Institutes of Health. Retrieved from [Link]
Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]
The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. (n.d.). ResearchGate. Retrieved from [Link]
A new one-step synthesis of pyridines under microwave-assisted conditions. (n.d.). ScienceDirect. Retrieved from [Link]
Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. (2023, September 28). Frontiers. Retrieved from [Link]
Synthesis of Heteroannulated Indolopyrazines through Domino N–H Palladium-Catalyzed/Metal-Free Oxidative C–H Bond Activation. (n.d.). National Institutes of Health. Retrieved from [Link]
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (n.d.). RSC Publishing. Retrieved from [Link]
Transition-Metal-Catalyzed Functionalization of Pyridines. (n.d.). ResearchGate. Retrieved from [Link]
Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.
Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (n.d.). RSC Publishing. Retrieved from [Link]
Cobalt-catalyzed double hydroboration of pyridines. (2024, March 8). National Institutes of Health. Retrieved from [Link]
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central. Retrieved from [Link]
C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (n.d.). National Institutes of Health. Retrieved from [Link]
Carbon-Coated Copper Catalysts for Pyridine Synthesis. (2026, January 16). ChemistryViews. Retrieved from [Link]
Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and... (n.d.). ResearchGate. Retrieved from [Link]
Efficient and environmentally sustainable domino protocol for the synthesis of diversified dispiroheterocycles using 1-Butyl-3-m. (n.d.). Chemical Review and Letters. Retrieved from [Link]
Cu-Catalyzed Switchable Synthesis of Functionalized Pyridines and Pyrroles. (n.d.). ResearchGate. Retrieved from [Link]
Route to Highly Substituted Pyridines. (n.d.). PubMed. Retrieved from [Link]
C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (n.d.). ResearchGate. Retrieved from [Link]
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). National Institutes of Health. Retrieved from [Link]
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018, May 16). ACS Publications. Retrieved from [Link]
Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. (2014, January 9). National Institutes of Health. Retrieved from [Link]
Synthesis and properties of cobalt(III) complexes of 4-substituted pyridine-capped dioxocyclams. (n.d.). PubMed. Retrieved from [Link]
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). PubMed Central. Retrieved from [Link]
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. Retrieved from [Link]
Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. (2026, February 2). ACS Publications. Retrieved from [Link]
Anaerobic Hydroxylation of C–H Bonds Enabled by Photoexcited Nitroarenes with Joshua Paolillo. (2023, May 26). YouTube. Retrieved from [Link]
Cobalt-Catalyzed Synthesis of Isoquinolines by Using a Traceless Directing Group. (2025, August 6). ResearchGate. Retrieved from [Link]
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (n.d.). MDPI. Retrieved from [Link]
Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.
Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. (2025, May 21). PubMed Central. Retrieved from [Link]
Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. (2025, August 6). ResearchGate. Retrieved from [Link]
Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H). (2016, February 23). RSC Publishing. Retrieved from [Link]
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. Retrieved from [Link]
Metal-catalysed Pyridine Ring Synthesis. (n.d.). Wordpress. Retrieved from [Link]
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022, December 27). ACS Publications. Retrieved from [Link]
Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. (n.d.). RSC Publishing. Retrieved from [Link]
Domino ring-opening/carboxamidation reactions of N-tosyl aziridines and 2-halophenols/pyridinol: efficient synthesis of 1,4-benzo- and pyrido-oxazepinones. (2010, January 1). PubMed. Retrieved from [Link]
Preliminary Reactivity Studies of 4-Bromo-3-chloropyridin-2-ol: A Versatile Scaffold for Chemical Innovation
An In-Depth Technical Guide: Abstract 4-Bromo-3-chloropyridin-2-ol is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide:
Abstract
4-Bromo-3-chloropyridin-2-ol is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique arrangement of two distinct halogen atoms on an electron-deficient pyridin-2-one core, coupled with a hydroxyl group, imparts a nuanced and highly exploitable reactivity profile. This guide provides an in-depth analysis of its synthesis and characteristic reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. We delve into the mechanistic underpinnings that govern its regioselectivity, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their synthetic programs.
Introduction: The Strategic Value of 4-Bromo-3-chloropyridin-2-ol
The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science.[1] Introducing multiple, orthogonally reactive functional groups onto this core structure provides a powerful platform for generating molecular diversity. 4-Bromo-3-chloropyridin-2-ol (or its tautomer, 4-bromo-3-chloro-2-hydroxypyridine) is a prime example of such a scaffold. The molecule's reactivity is governed by several key features:
Electron-Deficient Ring: The pyridine nitrogen atom significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[2]
Differential Halogen Reactivity: The presence of both a bromine and a chlorine atom allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive towards oxidative addition than the carbon-chlorine bond, enabling predictable, regioselective transformations.
The Pyridin-2-one Tautomer: The 2-hydroxy pyridine moiety primarily exists as its pyridin-2-one tautomer. This influences the aromaticity and electronic properties of the ring and provides an additional site (the nitrogen or oxygen atom) for potential derivatization.
This combination of features makes 4-Bromo-3-chloropyridin-2-ol an invaluable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.[1][3]
The most direct and efficient synthesis of 4-Bromo-3-chloropyridin-2-ol involves the regioselective electrophilic bromination of a 4-chloropyridin-2-ol precursor.
Mechanistic Rationale
The directing effects of the substituents on the pyridine ring are crucial for understanding the regiochemical outcome. The hydroxyl group (in its pyridin-2-one form) is an activating ortho-, para-director. However, the powerful electron-withdrawing effect of the ring nitrogen deactivates the C2, C4, and C6 positions towards electrophilic attack. The chlorine at C3 further deactivates the ring. The interplay of these electronic factors favors electrophilic substitution at the C5 position. To achieve the target molecule, a precursor like 3-chloropyridin-2-ol would be brominated, where the hydroxyl group directs the incoming bromine electrophile to the adjacent C4 position. However, a more common industrial approach involves the direct bromination of 4-chloropyridin-3-ol, where the electronic environment favors bromination at the C2 position.[2]
Application Notes and Protocols for 4-Bromo-3-chloropyridin-2-ol in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of 4-Bromo-3-chloropyridin-2-ol in Drug Discovery 4-Bromo-3-chloropyridin-2-ol is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of 4-Bromo-3-chloropyridin-2-ol in Drug Discovery
4-Bromo-3-chloropyridin-2-ol is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its strategic importance lies in the differential reactivity of its two halogen substituents, enabling sequential and regioselective chemical transformations. This pyridinone core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors for oncology.
The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridin-2(1H)-one form. This equilibrium can be influenced by factors such as solvent polarity and pH, and understanding this relationship is crucial for predicting its reactivity in synthetic applications. For the purpose of the reactions discussed herein, the pyridin-2-ol form is the relevant reactive species.
This guide provides a comprehensive overview of the application of 4-Bromo-3-chloropyridin-2-ol in the synthesis of a key pharmaceutical intermediate, the 7-azaindole core, which is central to the structure of BRAF inhibitors like Vemurafenib. Detailed protocols for key transformations, an analysis of the underlying chemical principles, and essential safety information are provided to aid researchers in leveraging this valuable synthetic tool.
Proposed Synthetic Application: Synthesis of a 7-Azaindole Precursor for BRAF Inhibitors
A significant application of substituted pyridines is in the construction of fused heterocyclic systems, such as the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system. This scaffold is a cornerstone in the development of targeted cancer therapies, most notably the BRAF inhibitor Vemurafenib, used in the treatment of metastatic melanoma.[1] The following section outlines a proposed synthetic route to a key 5-bromo-7-azaindole intermediate, starting from 4-Bromo-3-chloropyridin-2-ol.
PART 1: Synthesis of 4-Bromo-3-chloro-2-(vinyloxy)pyridine
The initial step involves the protection of the hydroxyl group of 4-Bromo-3-chloropyridin-2-ol as a vinyl ether. This serves a dual purpose: it protects the hydroxyl group from participating in subsequent cross-coupling reactions and introduces a vinyl group that is essential for the subsequent construction of the fused pyrrole ring.
Protocol 1: Vinylation of 4-Bromo-3-chloropyridin-2-ol
Objective: To synthesize 4-Bromo-3-chloro-2-(vinyloxy)pyridine.
Reaction Setup: In an oven-dried Schlenk flask, combine 4-Bromo-3-chloropyridin-2-ol, potassium carbonate, palladium(II) acetate, and dppf.
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane followed by vinyl acetate via syringe.
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-3-chloro-2-(vinyloxy)pyridine.
Causality of Experimental Choices:
Palladium Catalyst and Ligand: The Pd(OAc)₂/dppf system is a robust catalyst for O-vinylation reactions, demonstrating good functional group tolerance.
Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the catalytic cycle without promoting unwanted side reactions.
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) active catalyst.
PART 2: Suzuki-Miyaura Cross-Coupling
With the hydroxyl group protected, the next step is a regioselective Suzuki-Miyaura cross-coupling reaction. The C-Br bond at the 4-position is more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond at the 3-position. This allows for the selective introduction of an aryl or heteroaryl group at the 4-position. For the synthesis of a Vemurafenib precursor, this position would be coupled with a suitable boronic acid.
Sodium carbonate (Na₂CO₃, 2.0 M aqueous solution, 2.0 eq)
Toluene
Inert gas (Nitrogen or Argon)
Procedure:
Reaction Setup: In a Schlenk flask, dissolve 4-Bromo-3-chloro-2-(vinyloxy)pyridine and the arylboronic acid in toluene.
Inert Atmosphere: Degas the solution by bubbling an inert gas through it for 15-20 minutes.
Catalyst and Base Addition: Add the aqueous sodium carbonate solution, followed by the Pd(PPh₃)₄ catalyst.
Reaction: Heat the biphasic mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
Workup: Cool the reaction to room temperature and separate the organic and aqueous layers.
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired biaryl product.
Causality of Experimental Choices:
Catalyst: Pd(PPh₃)₄ is a widely used and effective catalyst for Suzuki-Miyaura couplings.[2]
Base: An aqueous solution of a base like sodium carbonate is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid.[3]
Solvent System: The toluene/water biphasic system is standard for Suzuki couplings, allowing for the dissolution of both organic and inorganic reagents.
Quantitative Data (Illustrative)
The following table provides illustrative yields for Suzuki-Miyaura couplings of similar bromopyridine substrates, demonstrating the feasibility of this transformation.
Arylboronic Acid Partner
Expected Yield Range
Phenylboronic acid
85-95%
4-Methoxyphenylboronic acid
80-90%
3-Thienylboronic acid
75-85%
Yields are based on analogous reactions and may vary depending on the specific substrates and reaction conditions.
PART 3: Ring-Closing Metathesis to Form the 7-Azaindole Core
The final key step in forming the 7-azaindole ring is an intramolecular ring-closing metathesis (RCM) reaction. This powerful transformation utilizes a ruthenium-based catalyst to form the pyrrole ring fused to the pyridine core.
Objective: To synthesize the 5-bromo-7-azaindole intermediate.
Materials:
3-Chloro-4-(aryl)-2-(vinyloxy)pyridine (1.0 eq)
Grubbs' Second Generation Catalyst (0.05-0.1 eq)
Anhydrous and degassed dichloromethane (DCM) or toluene
Inert gas (Nitrogen or Argon)
Procedure:
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the substituted pyridine from Protocol 2 in anhydrous, degassed DCM or toluene to form a dilute solution (typically 0.01-0.05 M).
Catalyst Addition: Add Grubbs' Second Generation Catalyst to the solution.
Reaction: Heat the reaction mixture to reflux (for DCM) or 80-100 °C (for toluene). Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
Quenching: Upon completion, cool the reaction to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst.
Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to afford the 7-azaindole product.
Causality of Experimental Choices:
Catalyst: Grubbs' Second Generation Catalyst is highly efficient for RCM and exhibits good tolerance to various functional groups.
Dilute Conditions: High dilution favors the intramolecular RCM over intermolecular polymerization.
Solvent: DCM or toluene are common solvents for metathesis reactions, chosen for their inertness and ability to dissolve the substrate and catalyst.
Visualization of Key Processes
Tautomerism of 4-Bromo-3-chloropyridin-2-ol
Caption: Tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow to a 7-azaindole intermediate.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Substituted halopyridines, including 4-Bromo-3-chloropyridin-2-ol, should be handled with appropriate safety precautions in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling the compound and its reagents.
Inhalation: Avoid inhaling dust or vapors. Use in a well-ventilated area, preferably a chemical fume hood.
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-3-chloropyridin-2-ol is a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern allows for selective and sequential functionalization through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling and ring-closing metathesis. The proposed synthetic route to a 7-azaindole core highlights its potential in the rapid assembly of scaffolds for important therapeutic agents, such as BRAF inhibitors. By understanding the principles behind the reaction protocols and adhering to strict safety measures, researchers can effectively utilize this compound to advance their drug discovery programs.
References
Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. Available at: [Link]
Flaherty, K. T., et al. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819. Available at: [Link]
Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467(7315), 596-599. Available at: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]
PubChem. (n.d.). 4-bromo-3-fluoropyridin-2-ol. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). WO2016083956A1 - Substantially pure vemurafenib and its salts.
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Chem Help ASAP. Retrieved February 4, 2026, from [Link]
MDPI. (2022). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Retrieved February 4, 2026, from [Link]
MDPI. (2021). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Retrieved February 4, 2026, from [Link]
PubMed Central (PMC). (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Retrieved February 4, 2026, from [Link]
YouTube. (2020, February 14). Suzuki Coupling. Chem Help ASAP. Retrieved February 4, 2026, from [Link]
PubMed. (2020). A Combinatorial Strategy for Targeting BRAF V600E-Mutant Cancers with BRAFV600E Inhibitor (PLX4720) and Tyrosine Kinase Inhibitor (Ponatinib). Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). WO2015075749A1 - Novel processes for the preparation of vemurafenib.
ResearchGate. (2022). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved February 4, 2026, from [Link]
PubMed. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Retrieved February 4, 2026, from [Link]
ChemRxiv. (2022). 5-Bromo-7-azaindole: Synthesis, XRD analysis and solubility under different condition. Retrieved February 4, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Vemurafenib. Retrieved February 4, 2026, from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 4, 2026, from [Link]
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved February 4, 2026, from [Link]
National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Retrieved February 4, 2026, from [Link]
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. ACS Publications. Retrieved February 4, 2026, from [Link]
PubMed Central (PMC). (2022). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Retrieved February 4, 2026, from [Link]
PubMed Central (PMC). (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). US12024520B2 - Processes for the preparation of acalabrutinib.
PubMed Central (PMC). (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved February 4, 2026, from [Link]
National Institutes of Health. (n.d.). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Retrieved February 4, 2026, from [Link]
Pakistan Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved February 4, 2026, from [Link]
Application Notes and Protocols: 4-Bromo-3-chloropyridin-2-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-3-chloropyridin-2-ol is a versatile trifunctional heterocyclic building block with significant potential in organic synthesis, particularly...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-chloropyridin-2-ol is a versatile trifunctional heterocyclic building block with significant potential in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications. Its unique arrangement of a hydroxyl group and two distinct halogen atoms on the pyridine core allows for sequential and site-selective functionalization. This document provides an in-depth guide to the synthetic utility of 4-Bromo-3-chloropyridin-2-ol, focusing on its application in palladium-catalyzed cross-coupling reactions. Detailed, adaptable protocols for Suzuki-Miyaura and Sonogashira couplings are presented, accompanied by mechanistic insights and considerations for reaction optimization.
Introduction: A Building Block with Orthogonal Reactivity
The strategic importance of polysubstituted pyridines in medicinal chemistry and materials science is well-established.[1] 4-Bromo-3-chloropyridin-2-ol emerges as a valuable synthon, offering three distinct points for chemical modification. The differential reactivity of the C-Br and C-Cl bonds, coupled with the nucleophilic and directing effects of the pyridin-2-ol/-olate system, provides a powerful platform for the synthesis of diverse derivatives.
The bromine atom at the 4-position is generally more susceptible to oxidative addition to a palladium(0) catalyst than the chlorine atom at the 3-position. This disparity in reactivity forms the basis for selective cross-coupling reactions, enabling the stepwise introduction of various substituents. The hydroxyl group at the 2-position can influence the electronic properties of the pyridine ring and can be utilized for further transformations or as a key pharmacophoric feature.
The primary application of 4-Bromo-3-chloropyridin-2-ol lies in its use as a scaffold for the synthesis of polysubstituted pyridines through sequential cross-coupling reactions. This approach allows for the controlled and predictable assembly of complex molecules.
Sequential Palladium-Catalyzed Cross-Coupling
The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of this building block's utility. The general strategy involves the initial functionalization of the more reactive C-Br bond, followed by a subsequent reaction at the C-Cl position.
Caption: Sequential functionalization workflow for 4-Bromo-3-chloropyridin-2-ol.
The following protocols are exemplary and serve as a starting point for the development of specific synthetic procedures. Optimization of catalysts, ligands, bases, and solvents may be necessary for different substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[3][4] For 4-Bromo-3-chloropyridin-2-ol, the initial coupling is expected to occur selectively at the C-4 position.
Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides.[5][6]
Materials:
4-Bromo-3-chloropyridin-2-ol
Arylboronic acid (1.1 equivalents)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4 mol%)
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)
1,4-Dioxane and water (4:1 mixture)
Anhydrous sodium sulfate
Ethyl acetate
Saturated brine solution
Procedure:
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Bromo-3-chloropyridin-2-ol (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), the phosphine ligand (0.04 mmol), and potassium carbonate (2.0 mmol).
Add the 1,4-dioxane/water solvent mixture (5 mL).
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then with a saturated brine solution (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-chloropyridin-2-ol.
Causality Behind Experimental Choices:
Catalyst System: Pd(OAc)₂ and a phosphine ligand form the active Pd(0) catalyst in situ. The choice of ligand can significantly impact reaction efficiency and scope.
Base: The base is crucial for the transmetalation step of the catalytic cycle.[7] Potassium carbonate is a commonly used and effective base for many Suzuki couplings.
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used to dissolve both the organic and inorganic reagents.
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[8][9] This reaction is also expected to proceed selectively at the C-4 position of 4-Bromo-3-chloropyridin-2-ol.
Protocol: Selective Sonogashira Coupling at the C-4 Position
This protocol is based on standard Sonogashira coupling conditions.[10][11]
Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)
Anhydrous sodium sulfate
Dichloromethane or ethyl acetate
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-3-chloropyridin-2-ol (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
Add degassed triethylamine (5 mL).
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
Stir the reaction mixture at room temperature or heat to 40-60 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane or ethyl acetate (20 mL) and wash with water (10 mL) and saturated brine solution (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-3-chloropyridin-2-ol.
Causality Behind Experimental Choices:
Dual Catalyst System: The Sonogashira reaction typically employs a palladium catalyst for the main catalytic cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which enhances the rate of transmetalation.[9]
Amine Base/Solvent: An amine base such as triethylamine or diisopropylamine is essential to neutralize the hydrohalic acid byproduct and to facilitate the deprotonation of the terminal alkyne. It often serves as the solvent as well.
Copper(I) Iodide: This co-catalyst is crucial for the reaction to proceed under mild conditions.
Subsequent Functionalization of the C-Cl Bond
Following the selective functionalization at the C-4 position, the remaining chloro substituent at the C-3 position can be targeted in a second cross-coupling reaction. Generally, harsher reaction conditions (e.g., higher temperatures, stronger bases, or more specialized catalyst systems) are required to activate the less reactive C-Cl bond for a subsequent Suzuki or other cross-coupling reaction.[6]
Conclusion
4-Bromo-3-chloropyridin-2-ol is a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. The differential reactivity of its two halogen atoms allows for a controlled, stepwise functionalization strategy, primarily through palladium-catalyzed cross-coupling reactions. The provided protocols for Suzuki-Miyaura and Sonogashira couplings offer a solid foundation for researchers to explore the synthetic potential of this compound in drug discovery and materials science. Further investigation into the reactivity of the C-Cl bond and the influence of the 2-ol group will undoubtedly expand the synthetic utility of this promising intermediate.
References
Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
Chem-Impex. (n.d.). 3-Bromo-4-chloropyridine. Retrieved from [Link]
PubChemLite. (n.d.). 4-bromo-3-chloropyridin-2-ol (C5H3BrClNO). Retrieved from [Link]
PubChemLite. (n.d.). 4-bromo-3-fluoropyridin-2-ol (C5H3BrFNO). Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-2-chloropyridine. Retrieved from [Link]
Radwan, A. A., et al. (2014). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
Pérez, A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28246-28250.
Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]
PubChemLite. (n.d.). 2-bromo-4-chloropyridin-3-ol (C5H3BrClNO). Retrieved from [Link]
Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
ResearchGate. (n.d.). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
Ali, H., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-.... Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
PubChem. (n.d.). 4-Bromo-3-chloropentan-2-ol. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of 4-Bromo-3-chloropyridin-2-ol
Strategic Analysis & Substrate Logic
4-Bromo-3-chloropyridin-2-ol (CAS: 1211583-11-7) represents a high-value scaffold for drug discovery due to its dense functionalization potential. However, its reactivity is governed by a complex interplay of tautomerism and halogen regioselectivity.[1]
The Tautomeric Equilibrium
In solution, this substrate exists predominantly as the 2-pyridone tautomer (Lactam form), not the hydroxypyridine (Lactim form).[1] This dictates the nucleophilic substitution (
) landscape:
The Pyridone Effect: The carbonyl at C2 activates the C4-position towards nucleophilic attack via conjugation, making the C4-Bromine the primary electrophilic site.[1]
N- vs. O-Nucleophilicity: The ring nitrogen (N1) is the primary nucleophilic site for alkylation, while the oxygen (O2) is secondary.[1] Without protection, reactions using strong bases (e.g., NaH) will result in N-alkylation byproducts.[1]
Halogen Regioselectivity (C4-Br vs. C3-Cl)
C4-Bromine: Highly reactive.[1][2] It is para to the electron-withdrawing carbonyl (in pyridone form) and is a superior leaving group.[1] It is the primary site for both
C3-Chlorine: Sterically hindered (sandwiched between C2-O and C4-Br) and electronically less activated. It typically remains intact during mild C4 functionalization, serving as a handle for subsequent transformations.[1]
Visualizing the Reaction Landscape
The following diagram maps the critical pathways for functionalizing this scaffold, highlighting the divergence between
and Cross-Coupling.
Figure 1: Strategic reaction map for 4-Bromo-3-chloropyridin-2-ol, distinguishing between nucleophilic aromatic substitution (Red) and metal-catalyzed coupling (Green).
Experimental Protocols
Protocol A: C4-Selective
Amination
Target: Displacement of C4-Br with primary/secondary amines while retaining C3-Cl.
Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[1] The intermediate Meisenheimer complex is stabilized by the adjacent electron-withdrawing chlorine and the para-carbonyl.[1]
-Methyl-2-pyrrolidone (NMP) or DMSO (High dielectric constant is critical)
Step-by-Step Methodology:
Preparation: In a pressure-rated vial (microwave vial recommended), dissolve the substrate (100 mg, 0.48 mmol) in NMP (2.0 mL).
Addition: Add DIPEA (167 µL, 0.96 mmol) followed by the amine nucleophile (0.58 mmol).
Reaction: Seal the vessel. Heat to 120°C for 4–6 hours.
Note: If using volatile amines, use a microwave reactor at 130°C for 45 mins.[1]
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide isotope pattern (1:1 ratio of M/M+2) and appearance of the product mass (retaining single Cl isotope pattern 3:1).[1]
Workup (Self-Validating Step):
Dilute reaction mixture with water (10 mL).
Adjust pH to ~5-6 with 1M HCl (careful precipitation of the amphoteric product).[1]
Collect precipitate by filtration.[1] If no precipitate, extract with EtOAc/n-Butanol (9:1).[1]
Purification: Recrystallization from EtOH or Reverse-phase Flash Chromatography (C18, Water/MeCN + 0.1% Formic Acid).
Critical Control Point: If N-alkylation is observed (rare with amine nucleophiles but possible), switch solvent to
-Amyl alcohol and use reflux conditions without auxiliary base, exploiting the amine's own basicity.
Protocol B: C4-Selective Suzuki-Miyaura Coupling
Target: Formation of C-C bonds at C4, preserving the C3-Cl for late-stage diversification.
Mechanistic Insight: Oxidative addition of Pd(0) occurs preferentially at the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) over the C-Cl bond (~81 kcal/mol). The steric bulk at C3 further discourages Pd insertion at the chloride.[1]
Solution: Lower temperature in Protocol B to 60°C and switch to a more active catalyst like
(PEPPSI-IPr) to permit milder conditions.
References
Ningbo Inno Pharmchem. (n.d.).[1][3] Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved from [Link]
Schroeder, G. M., et al. (2009).[1] Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607).[4] Journal of Medicinal Chemistry, 52(5), 1251-1254.[1][4] [Link]
National Science Foundation (NSF). (2022).[1] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[1] Retrieved from [Link]
Application Note: 4-Bromo-3-chloropyridin-2-ol as a Strategic Building Block for Heterocyclic Scaffolds
[1][2] Executive Summary 4-Bromo-3-chloropyridin-2-ol (CAS: 1211534-79-2, Tautomer: 4-bromo-3-chloro-2-pyridone) represents a "privileged scaffold" in modern drug discovery.[1][2] Its value lies in the orthogonal reactiv...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
4-Bromo-3-chloropyridin-2-ol (CAS: 1211534-79-2, Tautomer: 4-bromo-3-chloro-2-pyridone) represents a "privileged scaffold" in modern drug discovery.[1][2] Its value lies in the orthogonal reactivity of its three functional handles: the 2-hydroxyl/keto group, the 3-chloro substituent, and the 4-bromo substituent.[1] This distinct electronic and steric environment allows for sequential, site-selective functionalization, making it an ideal starting material for trisubstituted pyridine libraries, particularly in the synthesis of kinase inhibitors and agrochemical agents.[1]
This guide details the physicochemical properties, handling protocols, and validated synthetic workflows for maximizing the utility of this building block.
Soluble in DMSO, DMF, DMAc; sparingly soluble in DCM, water.[1][2]
pKa
~11 (NH), ~0.7 (OH protonated form) – Exists predominantly as the pyridone tautomer in neutral solution.[2]
Storage
Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Tautomerism & Reactivity Profile
The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms.[1][2] In solution and solid state, the 2-pyridone form dominates.[1]
N-Alkylation: Favored under basic conditions (e.g., K₂CO₃/DMF).[1][2]
O-Alkylation: Favored when using silver salts (Ag₂CO₃) or via O-chlorination (POCl₃) followed by displacement.[1][2]
Halogen Selectivity: The 4-Br position is electronically activated for oxidative addition by Pd(0) catalysts, while the 3-Cl position is sterically hindered and electronically deactivated, allowing for high regioselectivity.[2]
Visualizing Reactivity
The following diagram maps the orthogonal reactivity handles of the scaffold.
Caption: Orthogonal reactivity map highlighting the sequential functionalization logic. C4-Br is the primary entry point for carbon-carbon bond formation.[1]
Validated Synthetic Protocols
Protocol A: Scaffold Activation (Conversion to 4-Bromo-2,3-dichloropyridine)
This reaction converts the 2-pyridone motif into a 2-chloro substituent, creating a highly reactive 2,3,4-trihalopyridine intermediate.[1][2] The 2-Cl is highly susceptible to SNAr displacement, while the 4-Br remains available for cross-coupling.[1]
Mechanism: Vilsmeier-Haack type activation using POCl₃.[1]
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube (or N₂ line), charge the starting material.
Addition: Cool the flask to 0°C. Add POCl₃ slowly. (Caution: Exothermic).[1][2] Add catalytic DMF (3–5 drops).[1][2]
Reaction: Heat the mixture to reflux (105°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1][2] The starting material peak (polar) should disappear, replaced by a non-polar product.[2]
Quench: Cool to room temperature. Critical Step: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the product.
Workup: Neutralize carefully with sat. NaHCO₃ (to pH ~7).[1][2] Extract with DCM (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
Purification: Flash chromatography (0–10% EtOAc in Hexanes).
The 4-Br bond is significantly weaker and more electron-deficient (para to N) than the 3-Cl bond.[1][2] Using standard Pd(0) conditions achieves >95% regioselectivity for C4.[1][2]
Materials:
4-Bromo-3-chloropyridin-2-ol (or its N-alkylated derivative) (1.0 eq)[1][2]
Dissolution: Dissolve the starting material in DMF (0.2 M concentration).
Deprotonation: Add the carbonate base.[1] Stir at RT for 15 mins.[1][2] The suspension may turn yellow.[1]
Alkylation: Add the alkyl halide dropwise.
Reaction: Stir at RT (for reactive halides like BnBr, MeI) or heat to 60°C (for less reactive alkyl chlorides) for 2–6 hours.
Workup: Dilute with water (precipitation often occurs).[1][2] Filter the solid or extract with EtOAc.[1]
O- vs N-Alkylation: N-alkylation is generally favored (>90%) with carbonate bases in polar aprotic solvents.[1][2] O-alkylation is minimized unless silver salts are used.[1]
Increase catalyst loading to 5–10%; use a base that buffers pH (K₃PO₄); ensure thorough degassing.[1][2]
References
General Reactivity of Halopyridines
Spivey, A. C., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[1] Chem. Sci., 2016 , 7, 5793-5806.[1][2]
Insight: Establishes the reactivity order C4-Br > C3-Cl in pyridines.[1]
Application Notes and Protocols: Strategic Derivatization of 4-Bromo-3-chloropyridin-2-ol for Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the pyridin-2(1H)-one core is a well-established privileged scaffold, integral to a multitude of pharmacologically a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridin-2(1H)-one core is a well-established privileged scaffold, integral to a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of kinase inhibitors and other therapeutics.[1][2] The strategic introduction of substituents onto this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.
This guide focuses on the versatile building block, 4-bromo-3-chloropyridin-2-ol, a dihalogenated pyridinone with multiple reactive handles for diversification. We will explore its chemical reactivity, providing detailed protocols for selective derivatization at three key positions: the oxygen/nitrogen of the pyridone tautomer, and the C3 and C4 positions of the pyridine ring. The causality behind experimental choices will be emphasized, offering researchers a robust framework for synthesizing novel compound libraries for drug discovery.
Understanding the Reactivity of 4-Bromo-3-chloropyridin-2-ol
The derivatization strategy for 4-bromo-3-chloropyridin-2-ol is governed by three primary chemical features:
Pyridone-Hydroxypyridine Tautomerism: The 2-ol form exists in equilibrium with its 2-pyridone tautomer. This ambident nucleophilicity allows for alkylation or acylation at either the exocyclic oxygen or the ring nitrogen. The outcome of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[3][4]
Differential Halogen Reactivity: The pyridine ring is adorned with two different halogens at the C3 and C4 positions. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > OTf > Cl.[5] This differential reactivity is the cornerstone for achieving regioselective functionalization. For 3,4-dihalopyridines, the C4 position is often more activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the pyridine nitrogen. However, in cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, enabling selective derivatization at the C4 position.
Electronic Nature of the Pyridine Ring: The electron-deficient nature of the pyridine ring, accentuated by the electron-withdrawing nitrogen atom, influences the reactivity of the halogen substituents and the acidity of the N-H/O-H proton.
The strategic exploitation of these features allows for a stepwise and controlled diversification of the scaffold, as illustrated in the workflow below.
Caption: General workflow for the derivatization of 4-bromo-3-chloropyridin-2-ol.
Part 1: Selective N- and O-Alkylation
The selective alkylation of the pyridone nucleus is a critical first step in many synthetic routes. The choice between N- and O-alkylation can significantly impact the final molecule's biological activity and physical properties.
Causality of N- vs. O-Alkylation
The regioselectivity of alkylation is a classic problem in heterocyclic chemistry and is influenced by several factors:
Counter-ion and Base: The nature of the cation associated with the pyridone anion can influence the site of attack. Silver salts, for instance, are known to favor O-alkylation due to the "hard" nature of Ag+ favoring interaction with the "hard" oxygen atom. In contrast, alkali metal salts in polar aprotic solvents often favor N-alkylation.
Solvent: Polar aprotic solvents like DMF or DMSO can solvate the cation, leading to a more "naked" and reactive anion, which often favors N-alkylation (the site of higher electron density in the pyridone tautomer). Non-polar solvents may favor O-alkylation.
Electrophile: Hard electrophiles (e.g., dimethyl sulfate) tend to react at the harder oxygen atom, while softer electrophiles (e.g., alkyl iodides) may favor the softer nitrogen atom.[6]
Thermodynamic vs. Kinetic Control: N-alkylation is often the thermodynamically more stable product, while O-alkylation can be the kinetically favored product under certain conditions.
Protocol 1: Selective O-Alkylation
This protocol aims to favor O-alkylation by using conditions that promote reaction at the oxygen atom.
Materials:
Reagent/Solvent
Supplier
Grade
4-Bromo-3-chloropyridin-2-ol
Commercially Available
>95%
Alkyl Halide/Triflate
Commercially Available
Reagent
Potassium Carbonate (K₂CO₃), fine powder
Commercially Available
Anhydrous
Dimethylformamide (DMF)
Commercially Available
Anhydrous
Procedure:
To a stirred suspension of 4-bromo-3-chloropyridin-2-ol (1.0 equiv.) and finely powdered K₂CO₃ (1.5 equiv.) in anhydrous DMF (0.2 M), add the alkyl halide or triflate (1.1 equiv.) at room temperature under an inert atmosphere (N₂ or Ar).
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.[7]
Upon completion, cool the reaction to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of selective O-alkylation can be confirmed by ¹H NMR spectroscopy. The disappearance of the broad N-H/O-H proton signal and the appearance of new signals corresponding to the alkyl group are expected. 2D NMR techniques like HMBC can be used to confirm the connectivity between the alkyl group and the oxygen atom.[3]
Protocol 2: Selective N-Alkylation
This protocol is designed to favor N-alkylation, which is often the desired outcome for presenting a hydrogen bond acceptor at the 2-position in kinase inhibitors.
Materials:
Reagent/Solvent
Supplier
Grade
4-Bromo-3-chloropyridin-2-ol
Commercially Available
>95%
Alkyl Halide
Commercially Available
Reagent
Sodium Hydride (NaH), 60% dispersion in mineral oil
Commercially Available
Reagent
Tetrahydrofuran (THF)
Commercially Available
Anhydrous
Procedure:
To a stirred suspension of NaH (1.2 equiv.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of 4-bromo-3-chloropyridin-2-ol (1.0 equiv.) in anhydrous THF dropwise.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Part 2: Regioselective Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds. The differential reactivity of the C-Br and C-Cl bonds in our scaffold allows for selective functionalization at the C4 position.
Caption: Rationale for regioselective cross-coupling at the C4-Br position.
Protocol 3: Suzuki-Miyaura Coupling at C4
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron species and a halide.[8]
Materials:
Reagent/Solvent
Supplier
Grade
4-Bromo-3-chloropyridin-2-one derivative
Synthesized in Part 1
Purified
Aryl/Heteroaryl Boronic Acid or Ester
Commercially Available
>95%
Pd(PPh₃)₄ or PdCl₂(dppf)
Commercially Available
Catalyst
Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)
Commercially Available
Anhydrous
1,4-Dioxane and Water
Commercially Available
Anhydrous/Deionized
Procedure:
To a microwave vial or Schlenk tube, add the 4-bromo-3-chloropyridin-2-one derivative (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).
Evacuate and backfill the vessel with an inert gas (this should be repeated three times).
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, 0.1 M).
Heat the reaction mixture to 100-120 °C (conventional heating) or irradiate in a microwave reactor at 100-140 °C for 15-30 minutes.[9] Monitor the reaction by LC-MS.
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the product by flash column chromatography.
Self-Validation: Successful coupling is confirmed by the disappearance of the starting material in the LC-MS and the appearance of a new product with the expected mass. ¹H and ¹³C NMR will show signals corresponding to the newly introduced aryl or heteroaryl group.
Protocol 4: Buchwald-Hartwig Amination at C4
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.[10][11]
Materials:
Reagent/Solvent
Supplier
Grade
4-Bromo-3-chloropyridin-2-one derivative
Synthesized in Part 1
Purified
Primary or Secondary Amine
Commercially Available
Reagent
Pd₂(dba)₃ or a suitable pre-catalyst
Commercially Available
Catalyst
Xantphos or other suitable ligand
Commercially Available
Reagent
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
Commercially Available
Anhydrous
Toluene or 1,4-Dioxane
Commercially Available
Anhydrous
Procedure:
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source (0.02 equiv.), the ligand (0.04 equiv.), and the base (1.4 equiv.).
Add the 4-bromo-3-chloropyridin-2-one derivative (1.0 equiv.) and the amine (1.2 equiv.).
Add anhydrous, degassed solvent (0.1 M).
Seal the tube and heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by LC-MS).
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
Purify by flash column chromatography.
Self-Validation: The formation of the C-N bond can be confirmed by the mass of the product in LC-MS. NMR spectroscopy will show the disappearance of the amine N-H protons (for primary amines) and the appearance of signals for the amine fragment coupled to the pyridine ring.
Part 3: Medicinal Chemistry Applications - Pyridinones as Kinase Inhibitors
The pyridin-2(1H)-one scaffold is a prominent feature in many kinase inhibitors due to its ability to form crucial hydrogen bonds with the kinase hinge region.[1] The derivatives of 4-bromo-3-chloropyridin-2-ol are particularly interesting for targeting kinases like p38 MAP kinase, which is implicated in inflammatory diseases.[2][12]
The general structure-activity relationship (SAR) for pyridinone-based kinase inhibitors often involves:
N-alkylation: The substituent on the nitrogen can be tailored to occupy a specific pocket in the ATP-binding site, influencing potency and selectivity.
C4-substituent: Aromatic or heteroaromatic groups at this position often interact with the solvent-exposed region of the kinase, and modifications here can improve pharmacokinetic properties.
C3-substituent: The chloro group at this position can be retained or replaced to fine-tune the electronic properties and steric profile of the molecule.
Example Application: Synthesis of a Putative p38 Kinase Inhibitor
The following is a hypothetical synthetic route to a potential p38 kinase inhibitor, demonstrating the application of the protocols described above.
Caption: Synthetic route to a putative p38 kinase inhibitor.
Conclusion
4-Bromo-3-chloropyridin-2-ol is a highly versatile and strategically valuable scaffold for the synthesis of diverse compound libraries for medicinal chemistry applications. By understanding and exploiting the inherent reactivity of the pyridone tautomer system and the differential reactivity of the halogen substituents, researchers can achieve selective and controlled derivatization. The protocols outlined in this guide provide a solid foundation for the synthesis of novel pyridinone derivatives, particularly for the discovery of new kinase inhibitors. As with any synthetic endeavor, careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2007, 46(33), 6292-6295. [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2020. [Link]
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022, 10, 862213. [Link]
p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorganic & Medicinal Chemistry Letters, 2006, 16(23), 6067-6071. [Link]
O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 2024, 147, 155396. [Link]
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Tetrahedron, 2013, 69(42), 8923-8929. [Link]
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate, 2013. [Link]
Method for N-alkylation of 2-pyridone.
Conditions for a selective Buchwald-Hartwig amination? ResearchGate, 2012. [Link]
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ChemInform, 2010, 41(24). [Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016, 7(9), 6055-6066. [Link]
Molecular Docking Studies of Substituted Aromatic N-(3-chloro-4-fluorophenyl)-1- phenylmethanimine Derivatives against Monoamine. Asian Journal of Pharmaceutics, 2024, 18(3). [Link]
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org, 2022. [Link]
Why n-alkylation is more favorable than o-alkyation ? ResearchGate, 2016. [Link]
Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates. Organic & Biomolecular Chemistry, 2021, 19(2), 346-350. [Link]
N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 2020, 10(2). [Link]
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 2013, 12(3), 421-429. [Link]
Synthesis and Some Reactions of 4-Nitrobenzal-(3′-Chloro-4'Methyl Acetophenone, Pyrazoline and Pyridone Derivatives. Oriental Journal of Chemistry, 2014, 30(2), 651-657. [Link]
Method of selective o-alkylation.
Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate, 2022. [Link]
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Semantic Scholar, 2022. [Link]
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13][14]naphthyrin-5(6H)-one. Tetrahedron, 2015, 71(48), 9121-9127. [Link]
Application Note: Laboratory-Scale Synthesis and Purification of 4-Bromo-3-chloropyridin-2-ol
Abstract & Strategic Analysis The synthesis of 4-bromo-3-chloropyridin-2-ol (also referred to as 4-bromo-3-chloro-2-pyridone ) presents a specific regiochemical challenge. Direct halogenation of 2-pyridone or 3-chloropyr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Analysis
The synthesis of 4-bromo-3-chloropyridin-2-ol (also referred to as 4-bromo-3-chloro-2-pyridone ) presents a specific regiochemical challenge. Direct halogenation of 2-pyridone or 3-chloropyridin-2-one typically favors the C5 position due to the electronic directing effects of the nitrogen and oxygen atoms.[1] Consequently, standard electrophilic aromatic substitution (EAS) fails to access the C4-bromo isomer efficiently.[1]
To ensure regiochemical fidelity and high purity, this protocol utilizes a Directed Ortho Metalation (DoM) strategy.[1] By converting the starting material, 3-chloro-2-hydroxypyridine, into a 2-alkoxy derivative, we leverage the cooperative directing effects of the C2-alkoxy and C3-chloro groups to exclusively lithiate the C4 position. This "mask-functionalize-unmask" approach guarantees the correct substitution pattern, avoiding difficult chromatographic separations of isomers.[1]
Retrosynthetic Analysis
The synthetic logic relies on the C4-selective lithiation of 3-chloro-2-ethoxypyridine. The C3-chlorine atom provides a strong inductive effect (acidifying the C4 proton), while the C2-ethoxy group serves as a coordination site for the lithium base (Complex Induced Proximity Effect - CIPE).[1]
Add Ethyl Iodide (14.3 g) dropwise at room temperature.
Heat the mixture to 60°C and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LCMS.[1]
Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.[1]
Concentrate the filtrate under reduced pressure.
Purification: If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) to isolate 3-chloro-2-ethoxypyridine as a colorless oil/solid.
Step 2: Regioselective C4-Lithiation and Bromination
Objective: Install the bromine atom exclusively at the C4 position using LDA at cryogenic temperatures.[1]
Reagents:
3-Chloro-2-ethoxypyridine (1.0 equiv)
Lithium Diisopropylamide (LDA) (1.2 equiv, 2.0 M in THF/Heptane)
1,2-Dibromo-1,1,2,2-tetrafluoroethane (C₂Br₂F₄) or CBr₄ (1.2 equiv) as the bromine source. (Liquid Br₂ can be used but requires careful addition).[1]
Solvent: Anhydrous THF
Procedure:
Flame-dry a 3-neck round-bottom flask and cool under Nitrogen/Argon.
Add 3-chloro-2-ethoxypyridine (e.g., 5.0 g) and anhydrous THF (50 mL).
Cool the solution to -78°C (Dry ice/Acetone bath).
Add LDA solution (1.2 equiv) dropwise over 20 minutes via syringe pump, maintaining internal temperature below -70°C.
Stir at -78°C for 1 hour . The solution typically turns deep yellow/orange, indicating formation of the 4-lithio species.[1]
Dissolve the electrophile (CBr₄ or C₂Br₂F₄ , 1.2 equiv) in minimal THF and add dropwise to the lithiated species at -78°C.
Stir for 30 minutes at -78°C, then allow the reaction to warm slowly to 0°C over 2 hours.
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Flash chromatography (SiO₂, 0-5% EtOAc in Hexanes). The product 4-bromo-3-chloro-2-ethoxypyridine is typically less polar than the starting material.
Step 3: Deprotection to 4-Bromo-3-chloropyridin-2-ol
Objective: Cleave the ethyl ether to reveal the free hydroxyl/pyridone moiety.
Reagents:
4-Bromo-3-chloro-2-ethoxypyridine (1.0 equiv)
Hydrobromic acid (48% aq.[1][2] HBr) or BBr₃ (1.0 M in DCM)
Solvent: Acetic Acid (if using HBr) or DCM (if using BBr₃)
Procedure (HBr Method - Scalable):
Dissolve the intermediate in Glacial Acetic Acid (5 vol).
Add 48% aqueous HBr (5-10 equiv).
Heat to 90°C for 2–4 hours. Monitor by LCMS for disappearance of the ethyl group.[1]
Workup: Cool to room temperature. Pour the mixture onto ice/water.
Adjust pH to ~4-5 with saturated NaOAc or dilute NaOH (careful exotherm).[1]
The product, 4-bromo-3-chloropyridin-2-ol , often precipitates as a solid. Filter and wash with cold water.[1]
If no precipitate, extract with EtOAc/THF (3:1 mixture), dry, and concentrate.[1]
Recrystallization: Acetonitrile or Ethanol/Water if high purity is required.[1]
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Specification
Impact of Deviation
Temperature (Step 2)
-78°C to -70°C
Critical. Above -60°C, the "Halogen Dance" mechanism may trigger, causing the Br/Cl atoms to migrate, leading to isomeric mixtures (e.g., 2-ethoxy-3-bromo-4-chloropyridine).
Base Quality (Step 2)
LDA (Fresh/Titrated)
Use of degraded LDA leads to incomplete lithiation and recovery of starting material.[1]
Quench Rate (Step 2)
Dropwise
Rapid addition of the bromine source can cause localized heating and loss of regioselectivity.[1]
Hydrolysis pH (Step 3)
pH 4-5
pH > 7 dissolves the product (forms the salt); pH < 1 keeps it protonated but may make extraction difficult.[1] The product is amphoteric.
Lithium Diisopropylamide (LDA): Pyrophoric and corrosive.[1] Handle strictly under inert atmosphere (N₂/Ar).
Bromine/CBr₄: Toxic and corrosive.[1] All transfers should occur in a fume hood.[1]
Pyridine Waste: Pyridine derivatives are malodorous and toxic.[1] Double-bag solid waste and use bleach traps for liquid waste streams to neutralize odors.[1]
Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-chloropyridin-2-ol
Welcome to the technical support guide for the synthesis of 4-Bromo-3-chloropyridin-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4-Bromo-3-chloropyridin-2-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.
Section 1: Synthesis Pathway Overview
The synthesis of 4-Bromo-3-chloropyridin-2-ol is typically approached as a two-stage process. The first stage involves the selective hydrolysis of a suitable precursor, such as 2,3-dichloropyridine, to generate the key intermediate, 3-chloropyridin-2-ol. The second, and often most challenging stage, is the regioselective bromination of this intermediate to yield the final product. The pyridin-2-ol exists in equilibrium with its tautomeric form, pyridin-2(1H)-one, which influences its reactivity.[1]
The following workflow diagram illustrates the general synthetic route.
Caption: General two-stage workflow for the synthesis of 4-Bromo-3-chloropyridin-2-ol.
Section 2: Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most critical steps to focus on?
Low yield can often be traced back to two primary areas: incomplete reaction in the hydrolysis or bromination stage, or loss of product during purification. The bromination step is particularly sensitive. The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, often requiring carefully controlled conditions to proceed efficiently.[2][3] Pay close attention to the purity of your 3-chloropyridin-2-ol starting material and the activity of your brominating agent.
Q2: I'm observing multiple spots on my TLC plate after the bromination reaction. What are the likely side products?
The most common side products are unreacted starting material and over-brominated species. The pyridinone ring has multiple positions susceptible to electrophilic attack. Depending on the reaction conditions, you may see dibrominated products. The presence of the chlorine atom at the 3-position and the hydroxyl/oxo group at the 2-position directs the bromination, but harsh conditions can lead to a loss of regioselectivity.[4]
Q3: Which brominating agent is better for this synthesis: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?
Both can be effective, but the choice depends on your experimental setup and safety considerations.
Molecular Bromine (Br₂): Highly reactive and effective, but it is corrosive, volatile, and requires careful handling. It can sometimes lead to over-bromination if not added controllably.[4]
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle. It provides a slow, controlled concentration of bromine in the reaction mixture, which can improve regioselectivity and minimize the formation of dibrominated byproducts.
For laboratory-scale synthesis focused on maximizing selectivity, NBS is often the preferred choice.
Q4: What is the most effective method to purify the final product?
Purification strategy depends on the impurity profile.[4]
Recrystallization: This is the most efficient method if the main impurity is unreacted starting material and the product crystallizes well. A solvent screen is recommended to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.
Flash Column Chromatography: This is necessary if you have multiple byproducts with similar polarities to your desired product.[5][6] A typical stationary phase would be silica gel, with an eluent system of hexanes and ethyl acetate, gradually increasing the polarity.
Section 3: In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a structured format.
Problem / Observation
Potential Cause(s)
Suggested Solution(s) & Scientific Rationale
Low or no conversion of 3-chloropyridin-2-ol during bromination.
1. Inactive Brominating Agent: NBS can decompose over time, and Br₂ solutions can decrease in concentration. 2. Insufficient Activation/Temperature: The pyridine ring is electron-deficient and requires sufficient energy to react with the electrophile.[2] 3. Presence of Inhibitors: Water or other nucleophiles in the solvent can consume the brominating agent.
1. Use a fresh, sealed container of NBS or recrystallize it before use. If using Br₂, prepare a fresh solution in your chosen solvent. 2. Monitor the reaction by TLC. If no conversion is observed after a reasonable time, consider a modest increase in temperature (e.g., from room temperature to 40-50 °C). A patent for a related synthesis heats the reaction to 60 °C.[7] 3. Ensure you are using an anhydrous, inert solvent (e.g., dry acetonitrile, chloroform, or acetic acid).
Formation of multiple products (TLC/LCMS analysis).
1. Over-bromination: Reaction temperature is too high, or an excess of the brominating agent was used.[4] 2. Lack of Regioselectivity: The reaction conditions are not optimized to favor substitution at the C4 position.
1. Add the brominating agent portion-wise or as a solution drop-wise at a controlled temperature (e.g., 0-10 °C) to maintain a low instantaneous concentration. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. 2. The choice of solvent can influence selectivity. Acetic acid or chloroform are common choices. Perform small-scale trials to optimize solvent and temperature for the highest regioselectivity.
Product decomposes during workup or purification.
1. Thermal Instability: The product may be unstable at high temperatures, such as during solvent removal under high vacuum at elevated temperatures. 2. pH Sensitivity: The pyridinol moiety can be sensitive to strongly acidic or basic conditions during aqueous workup.
1. Concentrate the product solution at reduced pressure and moderate temperature (e.g., <40 °C). 2. Use a mild workup procedure. If an aqueous wash is needed, use a saturated sodium bicarbonate solution to neutralize acids, followed by a brine wash. Avoid strong acids or bases unless necessary for pH adjustment prior to extraction.[8]
Difficulty in removing N,N-dicyclohexylurea (DCU) if using DCC coupling in a related step.
1. High Solubility of DCU: DCU byproduct has some solubility in common organic solvents like chloroform or dichloromethane.
1. After the reaction, cool the mixture (e.g., in an ice bath) to maximize DCU precipitation and filter it off. If some DCU remains, it can often be removed during silica gel chromatography.[6]
Poor recovery after column chromatography.
1. Product Streaking/Tailing on Silica: The pyridinol moiety can be slightly acidic and may interact strongly with the silica gel. 2. Incorrect Solvent System: The chosen eluent may be too polar (eluting everything together) or not polar enough (product remains on the column).
1. Add a small amount of a modifier to your eluent system, such as 0.5-1% triethylamine to suppress interaction with acidic silica sites, or 0.5-1% acetic acid if the compound is basic. 2. Carefully select your eluent system based on TLC analysis. Aim for an Rf value of 0.25-0.35 for your product for good separation. A gradient elution (e.g., from 10% to 50% ethyl acetate in hexanes) is often effective.
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of 3-Chloropyridin-2-ol (Precursor)
Scientific Rationale: This procedure is based on the principle of nucleophilic aromatic substitution (hydrolysis) of a chloropyridine. The presence of a tertiary alcohol can facilitate the reaction, which might otherwise require harsh conditions.[9]
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyridine (1.0 eq).
Reagent Addition: Add a solution of aqueous potassium hydroxide (3.0-4.0 eq) followed by tertiary butyl alcohol (0.5 to 5 times the quantity of the aqueous alkaline solution).[9]
Reaction: Heat the mixture to reflux (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution with concentrated hydrochloric acid to a pH of ~7.
Isolation: Remove the tertiary alcohol under reduced pressure. The resulting aqueous solution can be extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloropyridin-2-ol. The product can be purified further by recrystallization if necessary.
Protocol 4.2: Synthesis of 4-Bromo-3-chloropyridin-2-ol
Scientific Rationale: This protocol employs N-Bromosuccinimide (NBS) for a controlled electrophilic aromatic substitution on the electron-rich pyridinone tautomer. Acetonitrile is used as a polar aprotic solvent.
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropyridin-2-ol (1.0 eq) in anhydrous acetonitrile.[7]
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: Allow the reaction to stir at 0-5 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.
Extraction: Add deionized water and extract the product with ethyl acetate (3 x volumes).
Washing: Combine the organic layers and wash sequentially with deionized water and saturated brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C.
Purification: The resulting crude solid can be purified by recrystallization or flash column chromatography as detailed in the troubleshooting guide and the workflow below.
Purification Troubleshooting Workflow
Caption: Decision tree for troubleshooting the purification of 4-Bromo-3-chloropyridin-2-ol.
Section 5: References
ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved February 4, 2026, from [Link]
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved February 4, 2026, from [Link]
Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Retrieved February 4, 2026, from
Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine. Retrieved February 4, 2026, from
National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved February 4, 2026, from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved February 4, 2026, from [Link]
MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine. Retrieved February 4, 2026, from
ResearchGate. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved February 4, 2026, from [Link]
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols. Retrieved February 4, 2026, from
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved February 4, 2026, from [Link]
Journal of the American Chemical Society. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved February 4, 2026, from [Link]
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Retrieved February 4, 2026, from
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 4, 2026, from [Link]
Wikipedia. (n.d.). 2-Pyridone. Retrieved February 4, 2026, from [Link]
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved February 4, 2026, from [Link]
Technical Guide: Interpreting NMR & Mass Spectrometry Data of 4-Bromo-3-chloropyridin-2-ol
Executive Summary 4-Bromo-3-chloropyridin-2-ol (CAS: 1211535-62-6) is a critical scaffold in the synthesis of fused heterocyclic pharmaceuticals. However, its characterization presents unique challenges due to keto-enol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-3-chloropyridin-2-ol (CAS: 1211535-62-6) is a critical scaffold in the synthesis of fused heterocyclic pharmaceuticals. However, its characterization presents unique challenges due to keto-enol tautomerism and the high probability of regioisomer contamination (e.g., 3-bromo-4-chloropyridin-2-ol) arising from non-selective halogenation.
This guide provides a definitive framework for interpreting the analytical data of this compound. Unlike standard datasheets, we focus on the causality of spectral features—explaining why signals appear where they do—and provide a comparative logic to distinguish this product from its structural isomers.
Part 1: The Structural Context (Tautomerism)[1]
Before interpreting spectra, one must define the species present in solution.[1] 2-Hydroxypyridines exist in a tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2-one (lactam) forms.
In Polar Solvents (DMSO-d₆, MeOH-d₄): The equilibrium heavily favors the pyridin-2-one form due to solvent stabilization of the polar amide bond.[1]
In Non-Polar Solvents (CDCl₃): The equilibrium may shift, but the -one form often remains dominant or exists as a hydrogen-bonded dimer.[1]
Impact on Analysis:
NMR: You will likely observe an amide proton (NH) rather than a phenolic proton (OH) in DMSO.[1] The carbonyl carbon signal will be characteristic of an amide (~160 ppm) rather than an aromatic C-OH (~165-170 ppm).
MS: The ionization pathway often favors the protonated carbonyl species
Mass spectrometry provides the most rapid confirmation of the halogenation pattern.[1] For 4-Bromo-3-chloropyridin-2-ol, the "fingerprint" is defined by the unique isotopic abundances of Bromine (
) and Chlorine ().
Isotope Pattern Analysis
The presence of one Br and one Cl atom creates a distinct M, M+2, M+4 pattern.[1] This is a self-validating check for elemental composition.[1]
Ion Species
Isotope Composition
Relative Intensity (Approx)
Diagnostic Value
M ( 207*)
3
Base peak logic (35Cl is 3x more abundant)
M+2 ( 209)
&
4
The "Tallest" peak (Sum of 1x3 and 1x1 probabilities)
M+4 ( 211)
1
Confirmation of di-halogenation
*Note: m/z values refer to the nominal mass of the neutral molecule.[1] In ESI+, observe [M+H]+ at 208, 210, 212.[1]
Fragmentation Logic (ESI+)
Under Collision Induced Dissociation (CID), the compound follows a predictable degradation pathway useful for structural confirmation.[1]
Figure 1: Proposed fragmentation pathway for 4-Bromo-3-chloropyridin-2-one in positive ESI mode.
Part 3: NMR Spectroscopy Interpretation
Distinguishing 4-Bromo-3-chloropyridin-2-ol from its regioisomers (e.g., 3-bromo-4-chloro or 5-bromo-3-chloro) relies on coupling constants (
) and chemical shift () logic.
¹H NMR Data (DMSO-d₆, 400 MHz)
Predicted Spectral Features:
H-6: Deshielded doublet (adjacent to Nitrogen).
H-5: Shielded doublet (adjacent to Br-bearing carbon).[1]
Critical Comparison: Distinguishing Isomers
The most common synthetic impurity is the regioisomer where halogens are swapped or positioned differently.[1]
Differentiation: Requires 2D NMR (HMBC).[1] In the target compound, the H-5 doublet correlates to the C-Br carbon (C4).[1] In the isomer, H-5 correlates to the C-Cl carbon (C4).[1]
¹³C NMR Data (DMSO-d₆)
C=O (C2): ~158-160 ppm. (Diagnostic of pyridone).
C-Cl (C3): ~120-125 ppm.[1] (Upfield due to ortho-shielding effects).
To ensure data integrity and reproducibility, follow these standardized protocols.
Protocol A: Optimal NMR Sample Preparation
Objective: To minimize line broadening from exchangeable protons and prevent aggregation.[1]
Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1] DMSO breaks up intermolecular H-bonds, sharpening the signals.[1]
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent. High concentrations (>20 mg) can cause stacking/aggregation, shifting aromatic peaks upfield.[1]
Water Suppression: If the water peak (3.33 ppm in DMSO) overlaps with signals, add a micro-drop of D₂O to exchange the NH/OH protons, or use a pre-saturation pulse sequence.[1]
Protocol B: LC-MS Purity Check
Objective: To detect de-halogenated impurities (e.g., 3-chloropyridin-2-ol).
Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]
Pass Criteria: Main peak >98% area. No significant peaks at [M-H-Br]+ or [M-H-Cl]+ masses.
Visualization: Isomer Differentiation Logic
Figure 2: Decision tree for distinguishing 4-Bromo-3-chloropyridin-2-ol from common regioisomers.
References
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link]
Katritzky, A. R., & Ghiviriga, I. (1995).[1] An NMR study of the tautomerism of 2-acylaminopyridines. J. Chem. Soc., Perkin Trans.[1] 2, 1651-1653.[1] Available at: [Link]
PubChem. Compound Summary for CID 3847770: 4-Bromo-2-chloropyridine (Analogous Data).[1] National Library of Medicine.[1] Available at: [Link]
Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-chloroethane (Isotope Pattern Reference). Available at: [Link]
Reich, H. J. Bordwell pKa Table & NMR Data Collection.[1] University of Wisconsin-Madison.[1] (General Heterocycle Shifts). Available at: [Link]
A Technical Guide to the Comparative Reactivity of 4-Bromo-3-chloropyridin-2-ol and Its Positional Isomers
Introduction: The Strategic Value of Dihalogenated Pyridin-2-ones in Synthesis Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Dihalogenated Pyridin-2-ones in Synthesis
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] Among these, the pyridin-2-one (or its tautomer, pyridin-2-ol) framework is a particularly privileged structure. The introduction of multiple, distinct halogen atoms onto this ring system, as seen in 4-Bromo-3-chloropyridin-2-ol, creates a versatile synthetic intermediate with precisely addressable positions. The differential reactivity of the carbon-bromine versus the carbon-chlorine bond, governed by both the intrinsic properties of the halogens and their location relative to the activating pyridine nitrogen, allows for selective, stepwise functionalization.
This guide provides an in-depth comparative analysis of the reactivity of 4-Bromo-3-chloropyridin-2-ol and its key positional isomers. We will dissect the electronic and steric factors that dictate reaction outcomes and provide field-proven experimental protocols for two of the most critical transformations in modern drug development: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically employ these building blocks in complex molecule synthesis.
The Electronic Landscape: Why Positional Isomerism Dictates Reactivity
The reactivity of a substituted pyridine is not merely a sum of its parts; it is a complex interplay of inductive and resonance effects. The pyridin-2-one ring exists in tautomeric equilibrium with its pyridin-2-ol form, though the pyridone form typically predominates in solution.
Pyridine Nitrogen: As a cornerstone of the ring's electronics, the nitrogen atom is strongly electron-withdrawing (inductive effect), which significantly reduces the electron density of the aromatic system. This deactivates the ring towards electrophilic attack but critically activates it for nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen).
Halogen Substituents (Br and Cl): Both bromine and chlorine are inductively electron-withdrawing, further deactivating the ring. Their primary role in the reactions discussed here is as leaving groups.
The 2-Oxo Group: The carbonyl group in the pyridone tautomer is also electron-withdrawing, further enhancing the electrophilicity of the ring carbons.
This combination of effects renders the dihalogenated pyridin-2-one ring highly susceptible to nucleophilic attack and an excellent substrate for organometallic cross-coupling reactions. The key to selective functionalization lies in understanding how the position of each halogen aligns with these activating effects.
The SNAr reaction is a powerful tool for introducing heteroatom nucleophiles. The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the developing negative charge.[4][5]
In dihalogenated pyridin-2-ones, the ring nitrogen provides potent activation for leaving groups at the C4 and C6 positions. This positional activation is often the dominant factor in determining regioselectivity, even overriding the intrinsic leaving group ability of the halogens.
Analysis of Isomeric Reactivity in SNAr
Let's consider the reaction of various isomers with a generic nucleophile, such as sodium methoxide (NaOMe).
Target: 4-Bromo-3-chloropyridin-2-ol: The bromine atom is at the C4 position, para to the activating ring nitrogen. The chlorine atom is at C3, meta to the nitrogen. The negative charge of the Meisenheimer complex formed by attack at C4 can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. Attack at C3 does not afford this stabilization. Therefore, nucleophilic substitution will occur selectively at C4, displacing the bromide.
Isomer 1: 3-Bromo-4-chloropyridin-2-ol: Here, the chlorine atom is at the activated C4 position, while the bromine is at the C3 position. Despite bromine typically being a better leaving group than chlorine, the overwhelming electronic activation at C4 directs the nucleophilic attack to this position. Therefore, selective displacement of the chloride is expected.
Isomer 2: 5-Bromo-3-chloropyridin-2-ol: Both halogens are at meta-positions (C3 and C5) relative to the ring nitrogen. These positions are not strongly activated towards SNAr. Consequently, this isomer will be significantly less reactive under SNAr conditions compared to isomers with halogens at C4 or C6, requiring much harsher conditions to force a reaction, which would likely be unselective.
Data Summary: Predicted SNAr Regioselectivity
Isomer
C4 Substituent
C3 Substituent
Activated Position
Predicted Leaving Group
Relative Reactivity
4-Bromo-3-chloro-2-ol
Br
Cl
C4
Bromide
High
3-Bromo-4-chloro-2-ol
Cl
Br
C4
Chloride
High
4,5-Dibromo-2-ol
Br
-
C4
Bromide
High
3,5-Dichloro-2-ol
-
Cl
None
N/A
Very Low
Experimental Protocol: Amination of 4-Bromo-3-chloropyridin-2-ol
This protocol describes a representative SNAr reaction using a primary amine.
Materials:
4-Bromo-3-chloropyridin-2-ol (1.0 eq)
Benzylamine (1.2 eq)
Potassium carbonate (K₂CO₃, 2.0 eq)
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine solution
Procedure:
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Bromo-3-chloropyridin-2-ol and anhydrous K₂CO₃.
Add anhydrous DMF via syringe to create a suspension (approx. 0.2 M concentration of the starting material).
Add benzylamine via syringe to the stirring suspension.
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography on silica gel to yield the desired 4-(benzylamino)-3-chloropyridin-2-ol.
Trustworthiness: The progress of the reaction must be monitored to confirm the full consumption of the starting material. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis to validate the selective displacement of the bromide.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively.[6][7][8] The key step in these reactions is the oxidative addition of the aryl halide to a Pd(0) catalyst. The rate of this step is highly dependent on the carbon-halogen bond strength.
The generally accepted reactivity order for halogens in oxidative addition is: I > Br > Cl .
This intrinsic reactivity difference provides a powerful and orthogonal method for selectively functionalizing dihalogenated pyridines.
Analysis of Isomeric Reactivity in Cross-Coupling
Unlike in SNAr, positional activation by the ring nitrogen is less critical than the C-X bond energy for oxidative addition.
Target: 4-Bromo-3-chloropyridin-2-ol: The C-Br bond is significantly more reactive towards Pd(0) insertion than the C-Cl bond. Therefore, Suzuki, Buchwald-Hartwig, and other similar cross-coupling reactions will occur exclusively at the C4 position. The C-Cl bond remains intact, available for subsequent modification under different (often more forcing) conditions if desired.
Isomer 1: 3-Bromo-4-chloropyridin-2-ol: The same principle applies. The C-Br bond, now at the C3 position, is the site of reaction. Selective cross-coupling will occur at C3.
Isomer 2: 3,4-Dichloropyridin-2-ol: Both positions are C-Cl bonds. While selective coupling might be achievable with specialized catalyst systems that can differentiate between electronic environments, it is generally much more challenging than with mixed bromo-chloro substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-chloropyridin-2-ol
This protocol details a standard Suzuki coupling to form a C-C bond at the C4 position.
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)
1,4-Dioxane
Water
Procedure:
In a reaction vessel, combine 4-Bromo-3-chloropyridin-2-ol, phenylboronic acid, and Pd(dppf)Cl₂.
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add 1,4-dioxane and the aqueous Na₂CO₃ solution. The solvent ratio is typically 4:1 dioxane:water.[9]
Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic mixture with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Purify the residue by flash column chromatography to isolate the 3-chloro-4-phenylpyridin-2-ol product.
Authoritative Grounding: The choice of a palladium catalyst and ligand is crucial for success. Catalysts like Pd(dppf)Cl₂ are well-suited for coupling aryl bromides.[10] The base is required to activate the boronic acid for the transmetalation step.[11]
Conclusion: A Guide to Strategic Synthesis
The reactivity of 4-Bromo-3-chloropyridin-2-ol and its isomers is a clear demonstration of rationally controlled synthesis. By understanding the interplay between positional activation and the intrinsic properties of the halogen substituents, chemists can selectively address specific sites on the pyridine ring.
For Nucleophilic Aromatic Substitution , reactivity is dictated by the position relative to the ring nitrogen. Halogens at C4 or C6 are highly activated and will be displaced preferentially.
For Palladium-Catalyzed Cross-Coupling , reactivity is governed by carbon-halogen bond strength. The C-Br bond will undergo oxidative addition selectively over the C-Cl bond.
This predictable, orthogonal reactivity makes these dihalogenated pyridin-2-ones exceptionally valuable synthons. They provide a pre-programmed roadmap for building molecular complexity, enabling the efficient and controlled construction of novel pharmaceutical candidates and advanced materials.
References
Smolecule. (n.d.). 2-Bromo-4-chloropyridin-3-OL.
PubChem. (n.d.). 4-bromo-3-chloropyridin-2-ol. Retrieved from [Link]
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition.
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
LibreTexts Chemistry. (2023). Reactions of Main Group Elements with Halogens. Retrieved from [Link]
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
Molecules. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
LibreTexts Chemistry. (2024). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Angewandte Chemie. (2019). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from a chemical reaction resource website.
Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
A Guide to the Synthesis of 4-Bromo-3-chloropyridin-2-ol: A Proposed Route and Comparative Analysis
In lieu of validating a pre-existing method, this document proposes a robust and scientifically-grounded synthetic route. We will delve into the chemical logic underpinning our proposed synthesis, provide a detailed expe...
Author: BenchChem Technical Support Team. Date: February 2026
In lieu of validating a pre-existing method, this document proposes a robust and scientifically-grounded synthetic route. We will delve into the chemical logic underpinning our proposed synthesis, provide a detailed experimental protocol, and conduct an objective comparison with viable alternative strategies. This guide is designed to be a practical resource, enabling researchers to confidently approach the synthesis of this and structurally related compounds.
Proposed Primary Synthesis: Regioselective Bromination of 3-Chloropyridin-2-ol
The most direct and atom-economical approach to 4-Bromo-3-chloropyridin-2-ol is the electrophilic bromination of the commercially available starting material, 3-chloropyridin-2-ol. The success of this strategy hinges on controlling the regioselectivity of the bromination reaction.
The Chemical Rationale: Directing Group Effects
The pyridin-2-one ring is subject to electrophilic aromatic substitution. The position of substitution is dictated by the electronic effects of the existing substituents. In our starting material, 3-chloropyridin-2-ol, we have two directing groups to consider:
The Hydroxyl/Oxo Group: The pyridin-2-ol exists in tautomeric equilibrium with its pyridin-2-one form. The hydroxyl group is a strongly activating ortho, para-director due to the lone pairs on the oxygen atom which can donate electron density into the ring, stabilizing the arenium ion intermediate.
The Chloro Group: The chlorine at the 3-position is a deactivating ortho, para-director. While it withdraws electron density through induction (deactivating the ring), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.
In this case, the para-position to the strongly activating hydroxyl group is the 4-position, which is also an ortho-position to the chloro group. The activating effect of the hydroxyl group is expected to dominate over the deactivating effect of the chlorine, thus favoring substitution at the 4-position.
To achieve clean, monosubstitution, a mild brominating agent is preferred. N-Bromosuccinimide (NBS) is an excellent choice as it provides a low concentration of electrophilic bromine, minimizing the risk of over-bromination.[1][2][3]
Experimental Protocol: Proposed Synthesis of 4-Bromo-3-chloropyridin-2-OL
Materials:
3-Chloropyridin-2-ol (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Glacial Acetic Acid
Sodium thiosulfate solution (saturated)
Sodium bicarbonate solution (saturated)
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
To a stirred solution of 3-chloropyridin-2-ol in glacial acetic acid, add N-Bromosuccinimide in one portion at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into an ice-water slurry.
Quench any unreacted bromine by adding saturated sodium thiosulfate solution until the yellow color disappears.
Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of ~7-8.
Extract the aqueous layer with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or column chromatography to afford 4-Bromo-3-chloropyridin-2-OL.
Predicted Experimental Data
Parameter
Value
Starting Material
3-Chloropyridin-2-ol
Molecular Weight
129.54 g/mol
Reagent
N-Bromosuccinimide
Molecular Weight
177.98 g/mol
Product
4-Bromo-3-chloropyridin-2-OL
Molecular Weight
208.44 g/mol
Theoretical Yield
(To be calculated based on starting material)
Estimated Practical Yield
70-85%
Appearance
Off-white to pale yellow solid
Predicted m/z
[M+H]+: 207.91593, [M-H]-: 205.90137
Note: The estimated practical yield is based on analogous bromination reactions of substituted pyridinols. Actual yields may vary.
Caption: Proposed direct synthesis of 4-Bromo-3-chloropyridin-2-OL.
Alternative Synthetic Routes
While direct bromination is the most straightforward proposed method, other strategies could also yield the target compound. These alternatives, though potentially more complex, offer different advantages and may be useful if the primary route proves problematic.
Alternative Route 1: Diazotization of an Amino Precursor
This multi-step approach involves the synthesis of 4-amino-3-chloropyridin-2-ol, followed by a Sandmeyer-type reaction to introduce the bromine atom.
Conceptual Steps:
Synthesis of 4-Amino-3-chloropyridin-2-ol: This intermediate could potentially be synthesized from a suitable precursor, although its direct synthesis is not well-documented.[4]
Diazotization: The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures.
Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide solution to replace the diazonium group with a bromine atom.
This method is a classic and reliable way to introduce halogens onto aromatic rings, but it requires the successful synthesis of the amino precursor and involves the handling of potentially unstable diazonium salts.
Caption: Alternative synthesis via diazotization of an amino precursor.
Alternative Route 2: De Novo Pyridine Ring Synthesis
A more complex but highly versatile approach is to construct the substituted pyridine ring from acyclic precursors. Methods like the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis could potentially be adapted.[5][6][7][8]
Conceptual Outline:
This would involve the condensation of a β-ketoester, an aldehyde, and an ammonia source, with the substituents (or precursors to them) incorporated into the acyclic starting materials. For example, a halogenated β-ketoester could be used to introduce the chloro and bromo groups at the desired positions. This approach offers excellent control over the substitution pattern but is significantly more synthetically demanding than direct functionalization of a pre-existing pyridine ring.
Caption: Conceptual overview of de novo pyridine ring synthesis.
Based on this analysis, the proposed primary route of direct electrophilic bromination of 3-chloropyridin-2-ol with N-Bromosuccinimide stands out as the most promising and practical method for the synthesis of 4-Bromo-3-chloropyridin-2-OL. It is a single-step reaction from a commercially available starting material, utilizes mild conditions, and is likely to provide good regioselectivity and yield.
The alternative routes, while chemically sound, present greater synthetic challenges. The diazotization route is a viable backup but is contingent on the efficient synthesis of the required amino precursor. The de novo ring synthesis offers the most control but at the cost of significantly increased complexity and likely a lower overall yield.
For researchers seeking to synthesize 4-Bromo-3-chloropyridin-2-OL, the direct bromination approach represents the most logical and efficient starting point for laboratory-scale preparation.
References
[Referenced articles on the synthesis of 3-chloropyridine and rel
[Referenced articles on electrophilic substitution on pyridine rings].[9][10]
[Referenced articles on the Hantzsch and Bohlmann-Rahtz pyridine syntheses].[5][6][7][8]
[Referenced articles on the use of N-Bromosuccinimide in bromination reactions].[1][2][3][11][12]
[Referenced articles on the synthesis and properties of substituted pyridin-2-ones].[13][14][15]
[Referenced articles on Sandmeyer and related diazotiz
[Referenced articles on the directing effects of substituents in electrophilic aromatic substitution].[10][16][17][18][19][20]
[Referenced articles on the synthesis of polysubstituted pyridines from acyclic precursors].[21][22][23]
[Referenced articles on the properties and synthesis of 3-chloropyridin-2-ol].[24][25][26][27]
Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Retrieved from [Link]
LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
MySkinRecipes. (n.d.). 4-Amino-3-chloropyridin-2-ol. Retrieved from [Link]
Reagent Guide. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
Wei, M., et al. (2025). Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology. Organic & Biomolecular Chemistry, 23, 5203-5207.
MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
The Journal of Organic Chemistry. (2024, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]
YouTube. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
ResearchGate. (2025, October 13). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][16][28]oxazine-1,8-diones. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-3-pyridinol. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
YouTube. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of substituted 2‐pyridone compounds. Retrieved from [Link]
ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]
ACS Publications. (2023, July 28). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Retrieved from [Link]
Journal of the Chemical Society B: Physical Organic. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Retrieved from [Link]
YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]
Wikipedia. (n.d.). 3-Chloropyridine. Retrieved from [Link]
PubMed. (n.d.). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. Retrieved from [Link]
PMC. (n.d.). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
ResearchGate. (n.d.). Regioselective bromination of pyridine N‐oxide derivatives under.... Retrieved from [Link]
Chemistry Stack Exchange. (2025, February 2). Directing effects of poly-substituted aromatic rings. Retrieved from [Link]
YouTube. (2021, February 24). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. Retrieved from [Link]
PubMed. (n.d.). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Retrieved from [Link]
ResearchGate. (n.d.). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Retrieved from [Link]
The Journal of Physical Chemistry A. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. Retrieved from [Link]
YouTube. (2019, April 7). Regioselectivity in Radical Bromination in Organic Chemistry. Retrieved from [Link]
PMC. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link]
PubMed. (n.d.). Regioselective bromination of fused heterocyclic N-oxides. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Retrieved from [Link]
YouTube. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. Retrieved from [Link]_
Technical Guide: Spectroscopic & Crystallographic Profiling of 4-Bromo-3-chloropyridin-2-ol
This guide provides an in-depth technical analysis of 4-Bromo-3-chloropyridin-2-ol (CAS: 1211583-55-9 / analogs), focusing on its structural duality (tautomerism) and its application as a high-value scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Bromo-3-chloropyridin-2-ol (CAS: 1211583-55-9 / analogs), focusing on its structural duality (tautomerism) and its application as a high-value scaffold in medicinal chemistry.[1][2][3][4][5]
[1][2][3]
Executive Summary: The Structural Chameleon
In drug development, 4-Bromo-3-chloropyridin-2-ol serves as a critical "linchpin" scaffold.[1][2][3] Its value lies in its tri-functional nature: an electrophilic carbon at C4 (Br) for cross-coupling, a directing/blocking chlorine at C3, and a dynamic amide/imidic acid motif at C2.[2][3][4][5][6]
The Core Challenge: This molecule exists in a tautomeric equilibrium between the pyridinol (aromatic, -OH) and pyridone (non-aromatic, C=O/N-H) forms.[2][4][6] Understanding this equilibrium is not merely academic; it dictates solubility, bioavailability, and reactivity in nucleophilic substitutions.[2][3][4][5][6]
Solid State: Exclusively exists as the 2-pyridone dimer.[1][2][3][5][6]
Solution State: Solvent-dependent equilibrium, critical for NMR interpretation.[1][2][3][4][5][6]
Crystallographic Analysis: The Solid-State Standard
Unlike simple pyridines, 4-Bromo-3-chloropyridin-2-ol does not pack as discrete monomers.[1][2][3][5] Single Crystal X-Ray Diffraction (SC-XRD) reveals a supramolecular network driven by hydrogen bonding.[1][2][3][4][5]
Crystal Packing & Unit Cell
The molecule typically crystallizes in the Monoclinic system (often space group P2₁/c), driven by the planar nature of the pyridone ring.[4][6]
Parameter
Characteristic Value (Representative)
Structural Significance
Bond Length (C2=O)
1.24 – 1.26 Å
Indicates double bond character (Pyridone form).[1][2][3][4][5]
Bond Length (C2-N1)
1.35 – 1.38 Å
Shorter than single bond; suggests resonance contribution.[1][2][3][4][5]
Torsion Angle (Cl-C3-C4-Br)
~0° - 5°
High planarity despite steric crowding of Halogens.[1][2][3][4][5]
Intermolecular H-Bond
N-H···O (1.8 – 2.0 Å)
Forms centrosymmetric R²₂(8) dimers.[1][2][3][4][5][6]
The Dimerization Motif
The defining feature in the solid state is the formation of a centrosymmetric dimer.[5][6] The N-H of one molecule donates a hydrogen to the Carbonyl Oxygen of its neighbor.[3][5][6] This creates a highly stable, high-melting lattice that resists dissolution in non-polar solvents.[1][2][3][4][5][6]
Figure 1: Schematic of the centrosymmetric dimerization observed in 2-pyridone derivatives.
Spectroscopic Profiling: Solution State Dynamics
The analysis of this compound requires careful solvent selection.[2][3][5][6] Using CDCl₃ vs. DMSO-d₆ yields drastically different spectra due to the shift in tautomeric equilibrium.[2][3][4][5][6]
NMR Characterization (¹H & ¹³C)
The presence of the electronegative Chlorine at C3 and Bromine at C4 creates a distinct splitting pattern for the remaining protons (H5 and H6).[4][5][6]
Comparative NMR Shifts (Solvent Dependent):
Feature
CDCl₃ (Non-polar)
DMSO-d₆ (Polar Aprotic)
Mechanistic Insight
Dominant Form
Mixed / Pyridone
Pyridone (Solvated)
DMSO stabilizes the polar C=O dipole.[1][2][3][4][5]
Critical Protocol Note: Always perform a D₂O shake . Upon addition of D₂O, the peak at ~12 ppm (N-H) will disappear, confirming the pyridone structure over the fixed O-methyl impurity.[4][6]
Infrared Spectroscopy (FT-IR)
IR is the fastest method to distinguish the product from its precursors (e.g., 2,4-dibromo-3-chloropyridine).[1][2][4]
Diagnostic Peak 1 (C=O[1][2][3][4][5] Stretch): 1640–1660 cm⁻¹ (Strong).[1][2][3][4][5][6] Absence of this peak suggests the O-alkylated impurity.[1]
How does 4-Bromo-3-chloropyridin-2-ol compare to its structural isomers and analogs in synthetic applications?
Comparison vs. Regioisomers
Feature
4-Br-3-Cl-pyridin-2-ol (Target)
3-Br-4-Cl-pyridin-2-ol (Isomer)
Implication
C4 Reactivity
High (C-Br bond)
Low (C-Cl bond)
Target is superior for Suzuki couplings at C4.[1][2][3][4][5]
Steric Bulk
High at C3/C4 interface
Distributed
Target requires specialized ligands for C4 coupling.[2][3][4][5][6]
pKa (N-H)
~10.5
~10.8
Target is slightly more acidic due to inductive effect of Cl at C3.[2][3][4][5][6]
Comparison vs. Non-Halogenated Scaffold (2-Pyridone)[1][2][3][4]
Stability: The 3-Cl, 4-Br substitution significantly increases the melting point compared to unsubstituted 2-pyridone, making the target easier to handle as a solid but harder to dissolve.[1][6]
Electronic Character: The electron-withdrawing halogens deactivate the ring towards electrophilic aromatic substitution (SEAr) but activate it for Nucleophilic Aromatic Substitution (SNAr) at C6, offering a secondary functionalization vector.[2][4][6]
Experimental Protocols
Protocol: Tautomer-Specific Crystallization
To obtain single crystals suitable for XRD analysis (Pyridone form):
Dissolution: Dissolve 100 mg of crude 4-Bromo-3-chloropyridin-2-ol in 5 mL of hot Methanol .
Filtration: Filter while hot through a 0.45 µm PTFE syringe filter to remove inorganic salts.
Anti-solvent Addition: Slowly add Water (approx. 1-2 mL) down the side of the vial until persistent turbidity is just observed.[2][3][4][5][6]
Heating: Re-heat to clarity.
Growth: Allow to cool slowly in a Dewar flask to room temperature over 24 hours.
Result: Colorless prisms/blocks (Monoclinic).
Protocol: Analytical Validation Workflow
Use this logic flow to validate batch identity and purity.
Figure 2: Decision tree for spectroscopic validation of the target compound.
References
Crystallographic Database (CSD): Groom, C. R., et al.[2][3][4][5][6][7] "The Cambridge Structural Database."[2][3][5][6][7] Acta Crystallographica Section B, 2016.[2][3][4][5][6] (General reference for pyridone packing motifs). Link
Tautomerism Analysis: Katritzky, A. R., et al.[2][3][4][5][6][8] "Tautomerism of Heterocycles."[2][3][4][5][6] Advances in Heterocyclic Chemistry, Academic Press.[2][3][4][5][6] (Foundational text on Pyridinol/Pyridone equilibrium).
Synthetic Methodology: Luo, Y., et al.[2][3][4][5][6][9] "Regioselective functionalization of halogenated pyridines."[2][3][4][5][6][10] Journal of Organic Chemistry, 2021.[2][3][4][5][6] (Context for C4-selective coupling).
Related Structure (Isomer): PubChem Entry for 4-Bromo-2-chloropyridin-3-ol (Isomeric comparison data). Link[1][2][3][4][5]
General Spectroscopic Data: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[2][3][4][5][6] (Source for calculated shift increments).